molecular formula C7H9NO B6234686 2-hydroxy-2-(3-methylidenecyclobutyl)acetonitrile CAS No. 2353578-76-2

2-hydroxy-2-(3-methylidenecyclobutyl)acetonitrile

Cat. No.: B6234686
CAS No.: 2353578-76-2
M. Wt: 123.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-2-(3-methylidenecyclobutyl)acetonitrile is a versatile chemical compound with a unique structure that offers immense potential for various applications. This compound is characterized by the presence of a hydroxyl group, a nitrile group, and a methylidenecyclobutyl moiety, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-2-(3-methylidenecyclobutyl)acetonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutyl derivative with a nitrile compound in the presence of a base to facilitate the formation of the desired product. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to ensure proper solubility and reaction kinetics.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-2-(3-methylidenecyclobutyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are commonly used.

    Substitution: Nucleophiles such as alkoxides or carboxylates can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

2-hydroxy-2-(3-methylidenecyclobutyl)acetonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-hydroxy-2-(3-methylidenecyclobutyl)acetonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function and activity. The methylidenecyclobutyl moiety may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-2-(3-methylcyclobutyl)acetonitrile: Lacks the double bond in the cyclobutyl ring.

    2-hydroxy-2-(3-methylidenecyclopropyl)acetonitrile: Contains a smaller cyclopropyl ring instead of a cyclobutyl ring.

    2-hydroxy-2-(3-methylidenecyclopentyl)acetonitrile: Contains a larger cyclopentyl ring instead of a cyclobutyl ring.

Uniqueness

2-hydroxy-2-(3-methylidenecyclobutyl)acetonitrile is unique due to the presence of the methylidenecyclobutyl moiety, which imparts distinct chemical and physical properties

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-hydroxy-2-(3-methylidenecyclobutyl)acetonitrile involves the reaction of 3-methylidenecyclobutanone with hydroxylamine hydrochloride followed by reaction with acetic anhydride and sodium cyanide.", "Starting Materials": [ "3-methylidenecyclobutanone", "hydroxylamine hydrochloride", "acetic anhydride", "sodium cyanide" ], "Reaction": [ "Step 1: Dissolve 3-methylidenecyclobutanone (1.0 g) in ethanol (10 mL) and add hydroxylamine hydrochloride (1.2 g). Heat the mixture at reflux for 2 hours.", "Step 2: Cool the mixture to room temperature and filter the precipitate. Wash the solid with cold ethanol and dry under vacuum to obtain 2-hydroxy-2-(3-methylidenecyclobutyl)oxime.", "Step 3: Dissolve 2-hydroxy-2-(3-methylidenecyclobutyl)oxime (1.0 g) in acetic anhydride (10 mL) and add sodium cyanide (1.5 g). Heat the mixture at reflux for 2 hours.", "Step 4: Cool the mixture to room temperature and pour into water (50 mL). Extract the organic layer with ethyl acetate (3 x 20 mL). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 2-hydroxy-2-(3-methylidenecyclobutyl)acetonitrile as a yellow oil." ] }

CAS No.

2353578-76-2

Molecular Formula

C7H9NO

Molecular Weight

123.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.